Cas no 71289-64-0 (3-[(2,4-dichlorophenyl)methoxy]benzaldehyde)

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde structure
71289-64-0 structure
Nome del prodotto:3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Numero CAS:71289-64-0
MF:C14H10Cl2O2
MW:281.13400220871
MDL:MFCD00762086
CID:548190
PubChem ID:870569

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-((2,4-Dichlorobenzyl)oxy)benzaldehyde
    • 3-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE
    • Benzaldehyde,3-[(2,4-dichlorophenyl)methoxy]-
    • 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde(SALTDATA: FREE)
    • AKOS B014304
    • Albb-001431
    • ART-CHEM-BB B014304
    • ASISCHEM N40488
    • CHEMBRDG-BB 3014304
    • 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
    • CS-0245279
    • Z26383738
    • NCGC00341064-01
    • BIM-0012278.P001
    • EN300-302680
    • 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, AldrichCPR
    • DTXSID10970205
    • CB15393
    • QXYGWKAALLBFLB-UHFFFAOYSA-N
    • 71289-64-0
    • SMSF0005911
    • CBMicro_012174
    • AB01332059-02
    • VS-05320
    • 5487-18-3
    • AKOS000273751
    • 3-(2,4-Dichlorobenzyloxy)benzaldehyde
    • MFCD00762086
    • Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-
    • SCHEMBL12516120
    • BBL016412
    • STK200419
    • MDL: MFCD00762086
    • Inchi: InChI=1S/C14H10Cl2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
    • Chiave InChI: QXYGWKAALLBFLB-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O

Proprietà calcolate

  • Massa esatta: 280.00600
  • Massa monoisotopica: 280.0057849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 273
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3Ų
  • XLogP3: 4.4

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: NA
  • Punto di ebollizione: 412.9±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 169.6±24.9 °C
  • PSA: 26.30000
  • LogP: 4.38490
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde Informazioni sulla sicurezza

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0753-1G
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95%
1g
¥ 561.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0753-5G
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95%
5g
¥ 1,702.00 2023-04-03
abcr
AB214653-1 g
3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde; 95%
71289-64-0
1g
€217.60 2023-05-06
eNovation Chemicals LLC
Y1249821-1g
Benzaldehyde,3-[(2,4-dichlorophenyl)methoxy]-
71289-64-0 95%
1g
$185 2024-06-07
Enamine
EN300-302680-0.25g
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95.0%
0.25g
$113.0 2025-03-19
Enamine
EN300-302680-5.0g
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95.0%
5.0g
$525.0 2025-03-19
Enamine
EN300-302680-0.05g
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95.0%
0.05g
$54.0 2025-03-19
Enamine
EN300-302680-1.0g
3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
71289-64-0 95.0%
1.0g
$229.0 2025-03-19
abcr
AB214653-1g
3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, 95%; .
71289-64-0 95%
1g
€230.10 2025-02-21
1PlusChem
1P0069XW-5g
Benzaldehyde,3-[(2,4-dichlorophenyl)methoxy]-
71289-64-0 95%
5g
$509.00 2024-04-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:71289-64-0)3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
A1089927
Purezza:99%
Quantità:5g
Prezzo ($):276.0